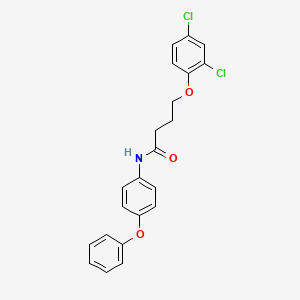
4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Approaches : 4-(2,4-Dichlorophenoxy)phenol, a pharmaceutical intermediate, can be synthesized from 2,4-dichlorophenol and p-chloronitrobenzene through a series of reactions including etherization, reduction, diazotization, and hydrolysis, yielding a total yield of 57.6%. This synthesis process is significant for understanding the chemical properties and potential applications of related compounds like 4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide (Quan, 2005).
Antifungal Activities
- Fungicidal Properties : N‐aryl‐4‐phenyl‐3‐(4‐phenoxyphenyl)butanamides, which are structurally related to this compound, have been tested for their antifungal activities. Compounds with an electron-withdrawing group attached to the meta position of the phenyl ring showed good to excellent activities against various fungi, highlighting the potential of similar compounds in antifungal applications (Lee, Kim, Cheong, & Chung, 1999).
Environmental Applications
- Pesticide Industry Wastewater Treatment : Compounds like 4-(2,4-dichlorophenoxy)butanamide are present in the wastewater of the pesticide industry. This wastewater contains a variety of toxic pollutants, necessitating efficient treatment methods. Biological processes and granular activated carbon have shown effectiveness in removing up to 80-90% of these compounds, creating high-quality effluent and reducing environmental impact (Goodwin, Carra, Campo, & Soares, 2018).
Electrochemical Studies
- Electrochemical Reduction : The electrochemical reduction of 5-chloro-2-(2,4-dichlorophenoxy)phenol (triclosan), which is structurally related to this compound, has been studied in detail. This research contributes to understanding the reductive cleavage of aryl carbon-chlorine bonds and the formation of various phenolic compounds, which is relevant for environmental remediation and chemical synthesis (Knust, Foley, Mubarak, Skljarevski, Raghavachari, & Peters, 2010).
Analytical Chemistry
- Herbicide Analysis : Techniques have been developed for the quantitation of chlorophenoxy acid herbicides, which include compounds similar to this compound. Methods like high-performance liquid chromatography coupled with electrochemical detection are crucial for determining trace levels of such pesticides in environmental samples (Wintersteiger, Goger, & Krautgartner, 1999).
Propiedades
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c23-16-8-13-21(20(24)15-16)27-14-4-7-22(26)25-17-9-11-19(12-10-17)28-18-5-2-1-3-6-18/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCCWDJARWSRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

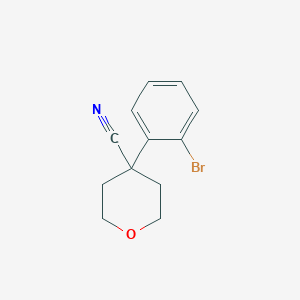
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2775946.png)



![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2775951.png)
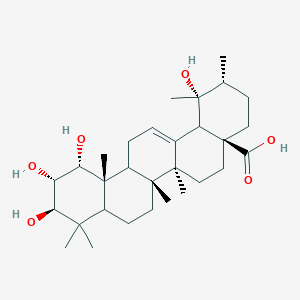
![N~4~-benzyl-1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazole-4-carboxamide](/img/structure/B2775955.png)
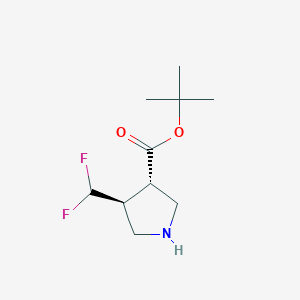
![(Z)-3-chloro-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2775959.png)
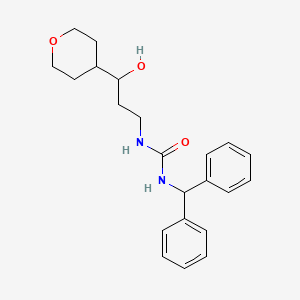

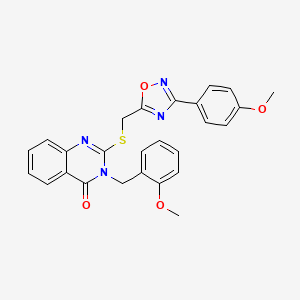
![Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B2775966.png)